4-(Ethylthio)butyraldehyde
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Overview
Description
4-(Ethylthio)butyraldehyde is an organic compound with the molecular formula C6H12OS It is characterized by the presence of an aldehyde group and an ethylthio substituent on the butyraldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Ethylthio)butyraldehyde can be synthesized through the addition of ethanethiol to crotonaldehyde. The reaction typically involves the use of a catalyst and an inert organic solvent. The mixture is stirred at normal temperature for a few hours to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as condensation, decarboxylation, and acylation rearrangement to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylthio)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 4-(Ethylthio)butyric acid.
Reduction: 4-(Ethylthio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylthio)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Ethylthio)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylthio group may also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Butyraldehyde (Butanal): Similar structure but lacks the ethylthio group.
Propionaldehyde: Shorter carbon chain and lacks the ethylthio group.
Pentanal: Longer carbon chain but lacks the ethylthio group.
Uniqueness: 4-(Ethylthio)butyraldehyde is unique due to the presence of both an aldehyde group and an ethylthio substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
83803-71-8 |
---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-ethylsulfanylbutanal |
InChI |
InChI=1S/C6H12OS/c1-2-8-6-4-3-5-7/h5H,2-4,6H2,1H3 |
InChI Key |
FEUSECLJHOOSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC=O |
Origin of Product |
United States |
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